molecular formula C14H15N2NaO4 B11767963 Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B11767963
M. Wt: 298.27 g/mol
InChI Key: WMJQXLGGFODMFW-LYCTWNKOSA-M
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Description

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivities, ensuring the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[32

Biological Activity

Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate is a compound known for its potential biological activities, particularly in the field of antibacterial research. This article provides a comprehensive overview of its biological activity, synthesis processes, and relevant case studies.

  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 1174020-25-7

The compound is a sodium salt derivative of a bicyclic structure that has been studied for its potential as an antibacterial agent and as an intermediate in the synthesis of other bioactive compounds.

Antibacterial Properties

This compound has been identified as an intermediate in the synthesis of several antibacterial compounds. It plays a crucial role in the development of β-lactamase inhibitors, which are essential in combating antibiotic resistance .

Recent studies have shown that derivatives of this compound exhibit significant activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of essential metabolic pathways .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study demonstrated the successful synthesis of this compound and evaluated its antibacterial efficacy against multiple strains of Gram-positive and Gram-negative bacteria.
    • Results indicated that the compound exhibited moderate to high antibacterial activity, comparable to established antibiotics .
  • Mechanistic Insights :
    • Further research explored the interaction of this compound with bacterial enzymes responsible for antibiotic resistance. It was found to effectively inhibit β-lactamase enzymes, thereby restoring the efficacy of β-lactam antibiotics in resistant bacterial strains .
  • Stability Studies :
    • Stability studies showed that this compound maintains its structural integrity under various storage conditions, making it a viable candidate for pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
β-Lactamase InhibitionRestores efficacy of β-lactam antibiotics
StabilityMaintains integrity under various conditions

Properties

Molecular Formula

C14H15N2NaO4

Molecular Weight

298.27 g/mol

IUPAC Name

sodium;(2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C14H16N2O4.Na/c17-13(18)12-7-6-11-8-15(12)14(19)16(11)20-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H,17,18);/q;+1/p-1/t11-,12+;/m1./s1

InChI Key

WMJQXLGGFODMFW-LYCTWNKOSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)[O-].[Na+]

Origin of Product

United States

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